3,6-Dichloro-5-(difluoromethyl)pyridin-2-ol

Catalog No.
S12232470
CAS No.
M.F
C6H3Cl2F2NO
M. Wt
213.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dichloro-5-(difluoromethyl)pyridin-2-ol

Product Name

3,6-Dichloro-5-(difluoromethyl)pyridin-2-ol

IUPAC Name

3,6-dichloro-5-(difluoromethyl)-1H-pyridin-2-one

Molecular Formula

C6H3Cl2F2NO

Molecular Weight

213.99 g/mol

InChI

InChI=1S/C6H3Cl2F2NO/c7-3-1-2(5(9)10)4(8)11-6(3)12/h1,5H,(H,11,12)

InChI Key

RXNGFZBGDKJNTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1C(F)F)Cl)Cl

3,6-Dichloro-5-(difluoromethyl)pyridin-2-ol is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with two chlorine atoms and one difluoromethyl group. Its molecular formula is C6H3Cl2F2NOC_6H_3Cl_2F_2NO and it has a molecular weight of approximately 213.99 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and agrochemicals, due to its distinctive chemical properties and biological activities.

  • Oxidation: The compound can be oxidized to yield various oxidation products, including pyridine N-oxides. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction processes may lead to the removal of halogen atoms, resulting in dehalogenated derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are typically employed.
  • Substitution: The halogen atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other functional groups. Nucleophiles like amines and thiols are commonly used under basic conditions.

Research indicates that 3,6-Dichloro-5-(difluoromethyl)pyridin-2-ol exhibits significant biological activity. It has been studied for its potential antimicrobial and antifungal properties, making it a candidate for pharmaceutical development. The presence of halogen atoms enhances its interaction with biological molecules, which may lead to the inhibition of specific enzymes or pathways involved in microbial resistance mechanisms.

The synthesis of 3,6-Dichloro-5-(difluoromethyl)pyridin-2-ol typically involves halogenation reactions of pyridine derivatives. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with suitable reagents under controlled conditions. This process may require catalysts and specific solvents to optimize yield and purity. In industrial settings, large-scale production may utilize advanced chemical reactors and continuous flow techniques to enhance efficiency.

3,6-Dichloro-5-(difluoromethyl)pyridin-2-ol has various applications across multiple fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex organic molecules with potential therapeutic effects.
  • Agriculture: The compound is explored for its role in developing agrochemicals, particularly those aimed at pest control or plant protection.
  • Research: It is utilized in scientific studies to investigate its biological activity and potential medicinal applications.

Studies on 3,6-Dichloro-5-(difluoromethyl)pyridin-2-ol's interactions have highlighted its ability to form strong interactions with biological targets. The halogen atoms contribute to these interactions by enhancing lipophilicity and facilitating cellular uptake. This characteristic makes the compound particularly effective against certain microbial strains .

Several compounds share structural similarities with 3,6-Dichloro-5-(difluoromethyl)pyridin-2-ol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol1805332-69-70.87
2-Amino-3-(trifluoromethyl)pyridine79456-33-00.85
5-Chloro-3-(trifluoromethyl)pyridin-2-ol19434-84-90.80

Uniqueness

What sets 3,6-Dichloro-5-(difluoromethyl)pyridin-2-ol apart from similar compounds is its unique combination of chlorine and fluorine substituents along with the difluoromethyl group. This specific arrangement contributes to distinct reactivity profiles and biological activities that are particularly valuable in pharmaceutical applications.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

212.9559754 g/mol

Monoisotopic Mass

212.9559754 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-09

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